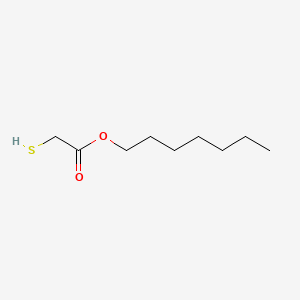

Heptyl mercaptoacetate

Description

Overview of Mercaptoacetate (B1236969) Derivatives in Academic Contexts

Mercaptoacetic acid and its derivatives, including esters like heptyl mercaptoacetate, are versatile compounds in various fields of chemical and biological research. ontosight.ai Mercaptoacetic acid itself is an organosulfur compound containing both a thiol (-SH) and a carboxylic acid functional group. guidechem.com This dual functionality allows for a wide range of chemical reactions, such as addition, elimination, and cyclization. chemicalland21.com The thiol group can react with bases, acids, ketones, and organic halogen compounds, while the carboxylic acid group readily reacts with alcohols or amines. chemicalland21.com

In academic research, mercaptoacetate derivatives are utilized as intermediates in the synthesis of a variety of organic molecules. ontosight.ai For instance, they are employed in the synthesis of heterocyclic compounds like 1,3-thiazolidin-4-ones, some of which have been investigated for their potential as antibacterial agents. researchgate.net They are also used in the development of new materials, such as liquid crystals. tandfonline.comohiolink.edu The reactivity of the thiol group makes these compounds useful in polymer chemistry as chain transfer agents to control molecular weight during polymerization. industrialchemicals.gov.au

Significance of Ester Functionalization in Organosulfur Chemistry

The functionalization of mercaptoacetic acid as an ester, such as in this compound, significantly modifies its physical and chemical properties. Esterification of the carboxylic acid group alters the molecule's polarity, solubility, and reactivity. The resulting thioesters are a class of organosulfur compounds with distinct characteristics. sapub.org

Research Trajectories for Long-Chain Alkyl Mercaptoacetates

Research involving long-chain alkyl mercaptoacetates, such as this compound, often focuses on their application in materials science and synthetic chemistry. The long alkyl chain provides hydrophobic properties, making these compounds suitable for creating self-assembled monolayers (SAMs) on metal surfaces. ontosight.ai These SAMs have potential applications in the fabrication of biosensors, nanoelectronic devices, and for studying biological interactions at the molecular level. ontosight.ai

Furthermore, long-chain alkyl mercaptoacetates serve as important precursors in the synthesis of more complex molecules. For example, they have been used in the synthesis of thieno[3,2-b]thiophene-based liquid crystals. tandfonline.comohiolink.edu The synthesis of these materials often involves the initial preparation of the long-chain alkyl mercaptoacetate, which is then elaborated through a series of chemical reactions. tandfonline.com Research in this area is driven by the desire to create new materials with specific electronic and optical properties. tandfonline.com

Scope and Structure of Research Inquiry on this compound

This article focuses specifically on the chemical compound this compound. The subsequent sections will delve into its fundamental chemical and physical properties, methods for its synthesis, and its known applications in scientific research. The information presented is based on available scientific literature and chemical databases. The aim is to provide a concise and scientifically accurate overview of this particular mercaptoacetate ester.

Chemical and Physical Properties of this compound

This compound is also known by other names such as heptyl 2-sulfanylacetate and heptyl thioglycolate. chemicalland21.comuni.lu It is a member of the thioester class of organic compounds. ontosight.ai

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C9H18O2S |

| Molecular Weight | 190.30 g/mol |

| Appearance | Water-white liquid with a faint fruity odor |

| CAS Number | 39583-10-3 |

Data sourced from multiple references. uni.luchemicalbook.com

Synthesis of this compound

The synthesis of this compound typically involves the esterification of thioglycolic acid with heptyl alcohol. Thioglycolic acid, also known as mercaptoacetic acid, is a readily available starting material produced industrially from the reaction of chloroacetic acid with sodium or potassium hydrogen sulfide (B99878). guidechem.com The esterification reaction combines the carboxylic acid group of thioglycolic acid with the hydroxyl group of heptyl alcohol, forming an ester linkage and releasing a molecule of water.

Applications in Research

This compound and its isomers, such as isooctyl mercaptoacetate and 6-methylthis compound, have been utilized in various research and industrial applications. chemicalbook.comsigmaaldrich.com

One significant area of application is in polymer chemistry, where mercaptoacetate esters act as chain transfer agents to control the molecular weight of polymers during polymerization. industrialchemicals.gov.au They are also used as intermediates in the synthesis of organotin stabilizers for PVC. industrialchemicals.gov.au

In the field of materials science, long-chain alkyl mercaptoacetates are precursors for the synthesis of novel liquid crystals. tandfonline.com Specifically, they have been used to create thieno[3,2-b]thiophene-based materials that exhibit liquid crystalline phases. tandfonline.comohiolink.edu

Furthermore, some mercaptoacetate esters have been investigated for their potential use in personal care products, although the use of isooctyl mercaptoacetate in cosmetics has reportedly been discontinued. industrialchemicals.gov.au

Structure

3D Structure

Properties

CAS No. |

39583-10-3 |

|---|---|

Molecular Formula |

C9H18O2S |

Molecular Weight |

190.31 g/mol |

IUPAC Name |

heptyl 2-sulfanylacetate |

InChI |

InChI=1S/C9H18O2S/c1-2-3-4-5-6-7-11-9(10)8-12/h12H,2-8H2,1H3 |

InChI Key |

GBJFQMKBFBYNPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)CS |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Heptyl Mercaptoacetate

Esterification Reactions for Mercaptoacetate (B1236969) Synthesis

Esterification is a fundamental reaction in organic chemistry and is the cornerstone of heptyl mercaptoacetate production. This process involves the reaction of a carboxylic acid (thioglycolic acid) with an alcohol (heptanol) to form an ester and water.

Direct esterification involves the reaction of thioglycolic acid and heptanol (B41253), typically in the presence of an acid catalyst. To drive the reaction towards the product side, the water formed during the reaction is continuously removed, often by azeotropic distillation. google.comgoogle.com A process for producing alkyl esters of thioglycolic acid involves heating a mixture of thioglycolic acid, an alcohol, and an acid catalyst, with the water being removed by azeotropic distillation. google.com For the synthesis of octyl esters of thioglycolic acid, a continuous process is employed where the alcohol is in excess and water is removed under vacuum to keep its concentration below 0.5% by weight. google.com

The reaction conditions, such as temperature and pressure, are optimized to achieve high yields. For instance, the synthesis of isooctyl mercaptoacetate, a similar compound, from mercaptoacetic acid and 2-ethyl hexanol has been optimized with a specific molar ratio of reactants, reaction time, and catalyst dosage. gychbjb.com

Transesterification is an alternative route where an existing ester of thioglycolic acid is reacted with heptanol to produce this compound. This method is particularly useful when the starting ester is more readily available or when direct esterification is problematic. While specific examples for this compound are not prevalent in the provided search results, the transesterification of β-ketoesters is a widely used method in organic synthesis. researchgate.netresearchgate.net This suggests that similar strategies could be applicable to mercaptoacetate synthesis. The process generally involves heating the starting ester with an excess of the desired alcohol in the presence of a catalyst.

A variety of catalysts can be employed to facilitate the esterification of thioglycolic acid. Common homogeneous catalysts include strong mineral acids like sulfuric acid, as well as organic acids such as p-toluenesulfonic acid, methanesulfonic acid, and benzenesulfonic acid. google.comgoogle.com The amount of catalyst used can vary, but it is typically in the range of 0.25 to 12.5 millimoles per mole of mercaptoacetic acid. google.comgoogle.com

Heterogeneous catalysts are also utilized, offering advantages in terms of separation and reusability. Acidic ion-exchange resins, such as Amberlyst A-15, have been used for the preparation of thioglycolic acid alkyl esters. google.com In some cases, the product mixture is passed over a basic ion exchanger to remove the acid catalyst. google.com Another approach involves using p-toluenesulfonic acid supported on granular activated carbon as a catalyst for the synthesis of isooctyl mercaptoacetate. gychbjb.com

The choice of catalyst can influence the reaction rate and selectivity. For instance, in the synthesis of isooctyl mercaptoacetate, p-toluenesulfonic acid is a preferred catalyst. google.com The table below summarizes various catalytic systems used in mercaptoacetate synthesis.

| Catalyst Type | Specific Catalyst | Application | Reference |

| Homogeneous Acid | Sulfuric Acid | Esterification of mercapto-carboxylic acids | google.comgoogle.com |

| Homogeneous Acid | p-Toluenesulfonic Acid | Esterification of thioglycolic acid | google.comgoogle.comgoogle.com |

| Homogeneous Acid | Methanesulfonic Acid | Esterification of mercapto-carboxylic acids | google.comgoogle.com |

| Homogeneous Acid | Benzenesulfonic Acid | Esterification of mercapto-carboxylic acids | google.comgoogle.com |

| Heterogeneous Acid | Acidic Ion-Exchange Resin (e.g., Amberlyst A-15) | Preparation of thioglycolic acid alkyl esters | google.com |

| Supported Catalyst | p-Toluenesulfonic Acid on Activated Carbon | Synthesis of isooctyl mercaptoacetate | gychbjb.com |

Thiol Functionalization in Organic Synthesis

The thiol (-SH) group is a key functional group in this compound, and its introduction into organic molecules is a significant area of synthetic chemistry.

Several methods exist for the synthesis of aliphatic thiols. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide. google.com Another route is the addition of hydrogen sulfide (B99878) to alkenes. google.com More recently, a stepwise one-pot synthesis of aliphatic thiols from acrylamides and elemental sulfur has been developed. rsc.orgresearchgate.netnih.gov This method involves the formation of polysulfides, which are then reduced to the corresponding thiols. rsc.orgresearchgate.net A facile synthesis of aliphatic thiols has also been demonstrated by reacting alkyl bromides with hexamethyldisilathiane. case.edu

Thiol-ene and thiol-yne "click" reactions are powerful and versatile methods for materials synthesis and functionalization. rsc.orgrsc.org These reactions involve the radical-mediated addition of a thiol to an alkene (thiol-ene) or an alkyne (thiol-yne). rsc.orgnih.gov Thiol-yne reactions have the advantage of potentially adding two thiol molecules, leading to higher crosslinking density in polymer synthesis. researchgate.net These reactions can be initiated by photoinitiators or thermal means and have been used to create functional polymer beads and surfaces. rsc.orgnih.govresearchgate.net While not directly applied to the synthesis of this compound in the provided results, these click chemistry approaches offer a robust methodology for attaching thiol-containing molecules to various substrates.

Multicomponent Reaction Paradigms Involving Mercaptoacetic Acid

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Mercaptoacetic acid, with its distinct thiol (-SH) and carboxylic acid (-COOH) functional groups, is a versatile building block for various MCRs.

One prominent example is the Mercaptoacetic Acid Locking Imine (MALI) reaction. This reaction is considered a type of "clickable" MCR because it proceeds smoothly under benign, catalyst-free conditions, often at room temperature, with water as the only byproduct. researchgate.netrsc.org The process involves the reaction of an aldehyde, an amine, and mercaptoacetic acid. The aldehyde and amine first form an imine intermediate, to which the thiol group of mercaptoacetic acid rapidly adds. A subsequent intramolecular cyclization via condensation between the amine and the carboxylic acid "locks" the structure, typically forming a stable 1,3-thiazolidin-4-one ring system. uliege.beresearchgate.net

This paradigm has been extensively used in polymer chemistry for chain-end modification and for linking different polymer chains together to form copolymers. rsc.org While not a direct synthesis of a simple ester like this compound, the MALI reaction exemplifies a sophisticated synthetic paradigm where the fundamental reactivity of mercaptoacetic acid is harnessed.

Other MCRs involving mercaptoacetic acid have been developed to synthesize various heterocyclic compounds. For instance, one-pot cyclocondensation reactions between an arenealdehyde, piperonylamine, and mercaptoacetic acid in refluxing toluene (B28343) yield 1,3-thiazolidin-4-one derivatives. researchgate.net Similarly, microwave-assisted, solvent-free MCRs have been used to create novel 1,4-thiazepine derivatives. researchgate.net

| Reaction Name/Type | Reactants | Key Product Core Structure | Reference |

|---|---|---|---|

| Mercaptoacetic Acid Locking Imine (MALI) | Aldehyde, Amine, Mercaptoacetic Acid | 1,3-Thiazolidin-4-one | researchgate.netrsc.org |

| One-pot Cyclocondensation | Arenealdehyde, Piperonylamine, Mercaptoacetic Acid | Substituted 1,3-Thiazolidin-4-ones | researchgate.net |

| Microwave-Assisted MCR | Arenealdehyde, 3-Amino-9-ethylcarbazole, Mercaptoacetic Acid | 1,4-Thiazepine derivatives | researchgate.net |

Novel Synthetic Pathways for this compound and Analogues

The conventional synthesis of this compound is achieved through Fischer esterification. This method involves reacting mercaptoacetic acid with an excess of heptanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and water is typically removed to drive the reaction towards the ester product. While effective, research has focused on developing novel pathways to improve yield, reduce environmental impact, and simplify the process.

Catalytic Innovations: A significant area of development is the use of alternative catalysts. Heteropoly acids, such as those supported on activated carbon, have been successfully used to catalyze the esterification of mercaptoacetic acid with isooctyl alcohol, achieving yields of around 95%. chembk.com Another approach detailed in patent literature for the synthesis of ethyl thioglycolate employs magnesium perchlorate (B79767) as the catalyst and cyclohexane (B81311) as a water-entraining agent, reporting yields as high as 98%. google.com These methods offer potential advantages over traditional strong acids, including easier separation and potentially higher selectivity.

Biocatalytic and Chemobiosynthetic Routes: An emerging frontier is the use of biological systems. In a chemobiosynthesis approach, engineered versions of polyketide synthase enzymes that lack their natural loading module can utilize synthetic acyl-thioesters to produce novel polyketide analogues. nih.gov Methyl thioglycolate, an analogue of this compound, was verified as a productive thioester carrier in this system, demonstrating the potential for biocatalysis to create complex molecules from simple mercaptoacetate precursors. nih.gov

| Method | Key Reagents/Catalyst | Noteworthy Features | Reported Yield | Reference |

|---|---|---|---|---|

| Conventional Fischer Esterification | Mercaptoacetic Acid, Alcohol, H₂SO₄ | Equilibrium-limited; requires excess alcohol or water removal. | Variable | masterorganicchemistry.com |

| Heteropoly Acid Catalysis | Mercaptoacetic Acid, Isooctyl Alcohol, Supported Heteropoly Acid | Alternative, potentially reusable catalyst system. | ~95% | chembk.com |

| Magnesium Perchlorate Catalysis | Mercaptoacetic Acid, Ethanol (B145695), Mg(ClO₄)₂, Cyclohexane | High yield under reflux with azeotropic water removal. | up to 98% | google.com |

| Continuous Azeotropic Synthesis | Mercaptoacetic Acid, Octyl Alcohol | Continuous process under vacuum for efficient water removal. | High (process-oriented) | google.com |

| Chemobiosynthesis | Engineered DEBS, Acyl-thioester (e.g., Methyl Thioglycolate) | Produces complex novel analogues; enzymatic process. | N/A for simple ester | nih.gov |

Purification and Isolation Techniques in Mercaptoacetate Synthesis

Following the synthesis of this compound or its analogues, a multi-step purification process is essential to remove unreacted starting materials, catalysts, and byproducts. The specific techniques are dictated by the physical properties of the target ester and the impurities present.

The typical purification sequence for mercaptoacetate esters produced via esterification is as follows:

Neutralization and Extraction: The reaction mixture is first cooled and often neutralized if a strong acid catalyst was used. The ester is then isolated from the acidified or neutralized reaction mixture by extraction with a water-immiscible organic solvent. atamanchemicals.comnih.gov Common solvents include ethers (like diethyl ether), chlorinated hydrocarbons, or other non-polar solvents. google.comnih.gov This step separates the ester from water-soluble components like the catalyst, excess mercaptoacetic acid, and salts. The organic phase may be washed with water or a brine solution to further remove impurities. google.com

Drying: The collected organic extract contains dissolved water, which must be removed before the final purification step. This is accomplished by treating the solution with an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). google.com The drying agent is subsequently removed by filtration.

Solvent Removal: The extraction solvent is removed from the ester, usually by distillation at atmospheric pressure, provided the solvent has a much lower boiling point than the product.

Final Purification by Distillation: The crude ester is purified by fractional distillation, almost always under reduced pressure (vacuum distillation). google.comatamanchemicals.comnih.gov This is crucial because mercaptoacetate esters have relatively high boiling points and can be susceptible to decomposition or oxidation at the high temperatures required for atmospheric distillation. nih.gov The pure ester is collected as a specific boiling point fraction. For example, ethyl thioglycolate is collected at 80-82°C under a pressure of 1.3-1.35 kPa. google.com

In industrial processes, variations like centrifugal separation might be used to remove precipitated salts after an initial distillation and concentration step. google.com

| Step | Purpose | Typical Method/Reagents | Reference |

|---|---|---|---|

| Extraction | Separate the ester from the aqueous phase and water-soluble impurities. | Liquid-liquid extraction using solvents like diethyl ether or chlorinated hydrocarbons. | google.comatamanchemicals.comnih.gov |

| Washing | Remove residual acid, base, or salts from the organic phase. | Washing with water or brine solution. | google.com |

| Drying | Remove dissolved water from the organic extract. | Addition of an anhydrous salt such as MgSO₄ or Na₂SO₄. | google.com |

| Distillation | Separate the pure ester from non-volatile impurities and any remaining solvent. | Fractional distillation under reduced pressure (vacuum). | google.comnih.gov |

Advanced Characterization Techniques for Heptyl Mercaptoacetate and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is a fundamental tool for determining the molecular structure of heptyl mercaptoacetate (B1236969) and related compounds. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. murdoch.edu.au For alkyl mercaptoacetates like heptyl mercaptoacetate, ¹H NMR and ¹³C NMR are invaluable for confirming the structure.

In the ¹H NMR spectrum of a related compound, 2-ethylhexyl mercaptoacetate, characteristic peaks corresponding to the different proton environments are observed. chemicalbook.com For this compound, one would expect to see distinct signals for the heptyl chain protons, the methylene (B1212753) protons adjacent to the sulfur atom, and the methylene protons of the ester group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the unambiguous assignment of the molecular structure. For instance, the methylene protons adjacent to the sulfur would likely appear as a singlet, while the protons of the heptyl group would exhibit more complex splitting patterns. chemicalbook.com

NMR is also instrumental in studying the derivatives of this compound. For example, in the analysis of dibutyltin (B87310) alkyl mercaptoacetates, ¹¹⁹Sn NMR spectroscopy was used to identify metabolites. industrialchemicals.gov.au Furthermore, NMR can be used for quantitative analysis to monitor reactions and processes involving these compounds without the need for prior calibration. rptu.de

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (heptyl) | ~0.9 | Triplet | 3H |

| (CH₂)₅ (heptyl) | ~1.2-1.4 | Multiplet | 10H |

| O-CH₂ (heptyl) | ~4.1 | Triplet | 2H |

| S-CH₂ | ~3.2 | Singlet | 2H |

| SH | ~1.6 | Triplet | 1H |

Note: This is a predicted table based on typical chemical shifts for similar compounds. Actual values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. edinst.comcigrjournal.orgyoutube.com

For this compound, the IR spectrum would be expected to show a strong absorption band for the ester carbonyl (C=O) group around 1740 cm⁻¹. Another key feature would be the S-H stretching vibration of the mercaptan group, which typically appears as a weak band around 2550 cm⁻¹. The C-S stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the S-H and S-S (in case of disulfide derivatives) stretches are often more intense and easier to identify in Raman spectra compared to IR. edinst.comamericanpharmaceuticalreview.com This makes Raman spectroscopy particularly useful for studying reactions involving the thiol group, such as oxidation to form disulfides.

These techniques are essential for quality control and for studying the chemical transformations of this compound and its derivatives. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. wpmucdn.comrsc.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. wpmucdn.comlibretexts.org For this compound, one would expect to see fragments corresponding to the loss of the heptyl group, the mercaptoacetyl group, and other characteristic fragments. nih.govmsu.edu

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. oup.comunar.ac.id This technique is particularly useful for analyzing complex mixtures containing this compound or its derivatives. oup.com

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating and quantifying the components of a mixture. For this compound and its derivatives, gas chromatography and high-performance liquid chromatography are the most commonly used methods.

Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. epa.govtandfonline.com this compound is sufficiently volatile to be analyzed by GC. A GC method can be used to determine the purity of a this compound sample and to quantify any impurities. google.com

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on the inside of the column). A detector, such as a flame ionization detector (FID) or a thermal conductivity detector (TCD), is used to detect the components as they elute from the column. google.com

GC is also used in conjunction with mass spectrometry (GC-MS) for the definitive identification of volatile compounds. oup.comnih.gov This is particularly useful for analyzing complex reaction mixtures or for identifying unknown degradation products of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Ethylhexyl mercaptoacetate |

| Dibutyltin alkyl mercaptoacetates |

| Thioglycolic acid |

| Mercaptoacetic acid |

| Disulfides |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify individual components within a complex mixture. wikipedia.orgopenaccessjournals.comphenomenex.com Its high resolution and accuracy make it an indispensable tool for analyzing samples containing this compound, particularly in industrial formulations or reaction mixtures where impurities, starting materials, and by-products may be present. researchgate.net

The fundamental principle of HPLC involves pumping a liquid sample (dissolved in a mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.orgresearchgate.net The separation is achieved because each component in the mixture interacts with the stationary phase differently, causing them to travel through the column at different speeds. wikipedia.org Components with stronger interactions are retained longer, resulting in longer retention times, while those with weaker interactions elute more quickly.

For the analysis of this compound, a non-polar ester, reversed-phase HPLC is typically the method of choice. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. phenomenex.comccsenet.org The separation is based on the hydrophobic character of the analytes; more non-polar compounds are retained longer. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting components, generating a chromatogram which plots signal intensity versus retention time. wikipedia.org The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for precise quantification. wikipedia.orgresearchgate.net

Developing an effective HPLC method involves optimizing several parameters, including the mobile phase composition, flow rate, and column temperature, to achieve a good resolution between the peaks of interest in a minimal amount of time. researchgate.net

Table 1: Illustrative HPLC Separation of a Reaction Mixture Containing this compound This table presents hypothetical data for demonstrating the separation of components in a crude reaction mixture designed to synthesize this compound. Conditions: Reversed-phase C18 column, UV detection at 220 nm.

| Retention Time (minutes) | Peak Identity | Peak Area (arbitrary units) | Concentration (g/L) |

| 2.1 | Mercaptoacetic Acid | 15,430 | 1.1 |

| 3.5 | Heptanol (B41253) | 22,890 | 1.6 |

| 9.8 | This compound | 875,600 | 62.5 |

| 12.4 | Diheptyl disulfide (impurity) | 41,300 | 2.9 |

Elemental Analysis and Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a pure compound. This experimental data is crucial for verifying the empirical formula of a newly synthesized compound like this compound. davidson.edu The empirical formula represents the simplest whole-number ratio of atoms in the compound. davidson.edu

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide, water, and sulfur dioxide—are collected and measured. From the masses of these products, the masses and percentages of carbon, hydrogen, and sulfur in the original sample can be calculated. The percentage of oxygen is typically determined by difference. davidson.edu

Once the elemental composition is known, the empirical formula can be derived. By comparing the experimentally determined mass percentages to the theoretical values calculated from the expected molecular formula (C₉H₁₈O₂S for this compound), the purity and stoichiometric integrity of the sample can be confirmed. davidson.edu When combined with a molecular weight determination (e.g., from mass spectrometry), the molecular formula can be definitively established. davidson.edu This verification is a critical step in confirming the identity and purity of a chemical substance.

Table 2: Elemental Analysis Data for Stoichiometric Verification of this compound (C₉H₁₈O₂S)

| Element | Theoretical Mass % | Experimental Mass % | Deviation |

| Carbon (C) | 56.80% | 56.75% | -0.05% |

| Hydrogen (H) | 9.53% | 9.58% | +0.05% |

| Oxygen (O) | 16.81% | 16.89% | +0.08% |

| Sulfur (S) | 16.85% | 16.78% | -0.07% |

Application of Chemometrics in Spectroscopic Data Interpretation

Chemometrics utilizes mathematical and statistical methods to extract meaningful information from complex chemical data. longdom.orgebsco.com When applied to spectroscopy (such as Near-Infrared or Raman spectroscopy), chemometrics becomes a powerful tool for interpreting large and complex datasets that would be difficult to analyze by visual inspection alone. felixinstruments.comoaji.netspectroscopyonline.com This approach is highly valuable for the analysis of this compound, especially in quality control and process monitoring where rapid and non-destructive analysis is required. scispace.com

In a typical application, spectroscopic measurements are taken across a range of wavelengths for multiple samples. This generates a large data matrix where each row might represent a different sample and each column a different wavelength. researchgate.net This data often contains overlapping signals and baseline variations that can obscure the information of interest. researchgate.net

Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are used to analyze this multivariate data. scispace.com

Principal Component Analysis (PCA) is an unsupervised method used to identify patterns and underlying trends in the data. It can be used to detect outliers, group similar samples, and identify sources of variation in the spectroscopic data of this compound samples. solidscanner.com

Partial Least Squares (PLS) Regression is a supervised method that builds a predictive model by correlating the spectroscopic data with known properties of the samples (e.g., the concentration of this compound). scispace.com Once a robust model is developed, the concentration or other properties of new, unknown samples can be predicted quickly from their spectra. felixinstruments.com

The combination of spectroscopy and chemometrics enables the rapid, quantitative analysis of complex mixtures, the identification of impurities, and the real-time monitoring of chemical processes. spectroscopyonline.comscispace.com

Table 3: Example Dataset for Chemometric Model Development This table illustrates a simplified dataset correlating NIR spectral response at specific wavelengths with the known concentration of this compound in a mixture.

| Sample ID | This compound Conc. (%) | Absorbance at λ₁ (1100 nm) | Absorbance at λ₂ (1250 nm) | Absorbance at λ₃ (1400 nm) |

| CAL-01 | 0.5 | 0.152 | 0.234 | 0.311 |

| CAL-02 | 1.0 | 0.201 | 0.310 | 0.415 |

| CAL-03 | 2.0 | 0.298 | 0.459 | 0.618 |

| CAL-04 | 5.0 | 0.590 | 0.905 | 1.220 |

| UNK-01 | Unknown | 0.250 | 0.385 | 0.517 |

Mechanistic Investigations of Reactions Involving Heptyl Mercaptoacetate

Reaction Kinetics and Rate Determinations

The study of reaction kinetics for heptyl mercaptoacetate (B1236969) focuses on quantifying the rates at which it reacts under various conditions. This is crucial for optimizing synthetic procedures and understanding its behavior in different chemical environments. While specific kinetic data for heptyl mercaptoacetate is not extensively documented in publicly available literature, the kinetics of reactions involving its core functional groups—thiols and esters—are well-established.

Thiol-Ene Reactions: A significant class of reactions for thiols is the thiol-ene reaction, which involves the addition of the S-H bond across a double bond. These reactions can proceed via either a radical or a nucleophilic (Michael addition) mechanism, with distinct kinetic profiles.

Radical Thiol-Ene Addition: This is often initiated by light, heat, or a radical initiator. The reaction proceeds through a chain mechanism involving a thiyl radical. The rate of this reaction is dependent on the concentrations of the thiol, the alkene, and the initiator, as well as the rate of radical generation. The propagation and chain-transfer steps are typically very fast, leading to high reaction rates. The rate-limiting step in many hydrothiolation reactions is the chain transfer step. nih.gov Thiols with electron-acceptor substituents, like the acetate (B1210297) group in this compound, can influence the reactivity of the resulting thiyl radical. nih.gov

Nucleophilic Michael Addition: In the presence of a base, the thiol group can be deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then attack an electron-deficient alkene (a Michael acceptor). The rate of this reaction is highly dependent on the pH of the medium, as this affects the concentration of the more reactive thiolate anion. scispace.com The reaction rate generally increases with higher pH.

A study on the reaction of mercaptoacetic acid with chloroacetamide demonstrated that the reaction proceeds via the thiolate (RS-) form of the thiol compound. scispace.com The observed second-order rate constant was found to be directly proportional to the fraction of the mercaptoacetic acid present in the thiolate form. scispace.com This principle is directly applicable to this compound.

Below is a hypothetical data table illustrating how the pseudo-first-order rate constant (k_obs) for the reaction of a mercaptoacetate might vary with pH, based on the principles of thiolate reactivity.

| pH | Fraction of Thiolate (α) | k_obs (s⁻¹) |

| 8.0 | 0.048 | 0.005 |

| 8.5 | 0.136 | 0.014 |

| 9.0 | 0.343 | 0.035 |

| 9.5 | 0.634 | 0.065 |

| 10.0 | 0.832 | 0.085 |

| 10.5 | 0.941 | 0.096 |

Note: This table is illustrative and based on the general behavior of thiols. The pKa of the thiol group in this compound is expected to be around 10-11, similar to other mercaptoacetic acid derivatives.

Reaction Pathways and Intermediates in Thiol-Containing Systems

Understanding the reaction pathways and identifying the transient species (intermediates) formed during a reaction is fundamental to elucidating its mechanism. For reactions involving this compound, the pathways are dictated by the nature of the co-reactants and the reaction conditions.

In radical thiol-ene additions , the primary intermediate is the thiyl radical (RS•) , generated by the abstraction of the hydrogen atom from the thiol group by an initiator radical. thermofisher.com This thiyl radical then adds to an alkene, forming a carbon-centered radical intermediate . This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the chain reaction and forming the thioether product.

In nucleophilic additions , the key intermediate is the thiolate anion (RS⁻) . nih.gov When this attacks a Michael acceptor, it forms a resonance-stabilized enolate intermediate . Protonation of this enolate leads to the final addition product.

Oxidation of the Thiol Group: The thiol group in this compound is susceptible to oxidation. Two-electron oxidation, for instance by hydrogen peroxide, leads to a highly reactive and metastable sulfenic acid (RSOH) intermediate . nih.govnih.gov This intermediate can then undergo further reactions. For example, it can react with another thiol molecule to form a disulfide (RSSR). Further oxidation can lead to sulfinic acid (RSO₂H) and ultimately sulfonic acid (RSO₃H) . nih.gov One-electron oxidation of the thiol group generates a thiyl radical, which can lead to various other products. nih.gov Mechanistic studies on sterically hindered thiols have allowed for the direct observation of these typically transient intermediates. nih.govresearchgate.net

A simplified reaction pathway for the oxidation of a generic thiol (RSH), applicable to this compound, is shown below:

RSH + [O] → RSOH (Sulfenic acid intermediate) RSOH + RSH → RSSR + H₂O (Disulfide formation) RSOH + [O] → RSO₂H (Sulfinic acid) RSO₂H + [O] → RSO₃H (Sulfonic acid)

Computational Chemistry for Reaction Mechanism Elucidationreddit.comtcu.edu

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. youtube.com For this compound, these methods can be used to predict reactivity, explore potential energy surfaces, and characterize the structures of transition states and intermediates.

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure and reactivity of molecules. nih.govmdpi.com DFT calculations can be employed to determine various chemical reactivity descriptors for this compound. nih.govresearchgate.net These descriptors, such as ionization potential, electron affinity, chemical potential, and molecular hardness, provide a quantitative measure of the molecule's susceptibility to different types of reactions. nih.govresearchgate.net

For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the sulfur atom, reflecting the nucleophilic character of the thiol group.

A comparative DFT study on allyl mercaptan and its sulfenic acid derivative highlighted how these calculations can reveal differences in reactivity. nih.govresearchgate.net Similar studies on this compound could elucidate the influence of the heptyl ester group on the reactivity of the thiol moiety.

The following table presents hypothetical DFT-calculated electronic properties for a generic mercaptoacetate ester.

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.2 | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 | Energy required to remove an electron |

| Electron Affinity | -1.2 | Energy released upon adding an electron |

Note: These values are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods and basis sets.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nasa.gov For a flexible molecule like this compound, with its long alkyl chain, MD simulations are particularly useful for conformational analysis. The conformation of the molecule can influence its reactivity by affecting the accessibility of the reactive thiol and ester groups.

MD simulations can explore the conformational landscape of this compound in different solvent environments. This can reveal the most stable conformations and the energy barriers between them. Studies on other long-chain alkyl compounds have shown that the alkyl chain length significantly affects their structural and dynamic properties. nih.govrsc.orgnih.govmdpi.com For this compound, the heptyl chain may fold back to interact with the ester or thiol group, potentially shielding them from reactants.

Quantum chemical calculations, including methods like Hartree-Fock and post-Hartree-Fock methods in addition to DFT, provide a detailed description of the electronic structure of a molecule. nih.govnasa.gov These calculations can generate electron density maps, which visualize the distribution of electrons within the this compound molecule. This can highlight regions of high electron density (nucleophilic centers, such as the sulfur and oxygen atoms) and low electron density (electrophilic centers, such as the carbonyl carbon).

Furthermore, these calculations can determine atomic charges, bond orders, and other electronic properties that are fundamental to understanding the molecule's reactivity. slideshare.net For example, the partial positive charge on the carbonyl carbon of the ester group indicates its susceptibility to nucleophilic attack.

Role of the Thiol Group in Nucleophilic Additions and Substitutionsreddit.com

The thiol group (-SH) of this compound plays a central role in its nucleophilic reactivity. The sulfur atom is a soft nucleophile, meaning it is highly polarizable and reacts readily with soft electrophiles. tcu.edu

Nucleophilic Addition: As discussed previously, in the form of a thiolate anion, the thiol group is a strong nucleophile that readily participates in Michael additions to α,β-unsaturated carbonyl compounds. acs.orgresearchgate.net The reaction involves the addition of the thiolate to the β-carbon of the unsaturated system. acs.org The reactivity of thiols in these additions is often dependent on their pKa; more acidic thiols form the reactive thiolate anion more readily at a given pH. researchgate.net

Nucleophilic Substitution: The thiol group, particularly as a thiolate, is an excellent nucleophile in S_N2 reactions. youtube.comlibretexts.org It can displace leaving groups from primary and secondary alkyl halides to form thioethers. The general mechanism for an S_N2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The general scheme for a nucleophilic substitution reaction involving a thiolate is:

RS⁻ + R'-X → R-S-R' + X⁻ (where X is a leaving group like Br, I, or OTs)

In the context of this compound, the thiolate anion would readily react with suitable electrophiles in this manner. The reactivity of the thiol group makes this compound a versatile building block in organic synthesis. science.gov

Oxidation Pathways of Mercaptoacetate Esters

The oxidation of mercaptoacetate esters, including this compound, is a focal point of mechanistic investigations due to the pivotal role of the thiol group in the molecule's reactivity. The sulfur atom in the thiol is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. The primary and most well-documented oxidation pathway for mercaptoacetic acid and its esters involves the formation of a disulfide bond. atamanchemicals.comguidechem.comwikipedia.org

This reaction proceeds via the coupling of two thiol molecules. The general mechanism for the air oxidation of thiols to disulfides involves the formation of a thiyl radical intermediate. This process can be initiated by trace metal ions or other radical initiators. The resulting disulfide from the oxidation of a mercaptoacetate ester would be a dithiodiglycolate ester.

Detailed kinetic and mechanistic studies on the oxidation of thioglycolic acid (mercaptoacetic acid) by various oxidizing agents have provided insights that are applicable to its esters. researchgate.net For instance, the oxidation is often first-order with respect to both the thiol and the oxidant. The reaction rates are also influenced by the pH of the medium, which affects the speciation of the thiol (thiol vs. thiolate anion). The thiolate anion (RS⁻) is generally a more potent nucleophile and is more readily oxidized than the neutral thiol (RSH). wikipedia.org

While the formation of the disulfide is the predominant oxidation pathway under mild conditions, stronger oxidizing agents can lead to further oxidation of the sulfur atom to form sulfenic, sulfinic, and ultimately sulfonic acids. However, the disulfide is the most commonly observed product in the context of air oxidation. atamanchemicals.comguidechem.com

Research into the oxidation of ester lubricants, a class to which this compound can be considered to belong, has also revealed other potential degradation pathways that could be relevant. york.ac.uk These studies often focus on the breakdown of the ester group itself or oxidation of the hydrocarbon chains under high-temperature conditions. However, for mercaptoacetate esters, the thiol group remains the most susceptible site for oxidation under typical conditions.

Table 1: Summary of Research Findings on the Oxidation of Mercaptoacetic Acid and its Derivatives

| Reactant | Oxidizing Agent/Condition | Key Findings | Reference |

| Mercaptoacetic Acid | Air | Readily oxidized to the corresponding disulfide, [SCH₂CO₂H]₂. | atamanchemicals.comguidechem.com |

| Mercaptoacetic Acid | [IrCl₆]²⁻ | The reaction kinetics and mechanism have been studied, providing insight into the redox process. | researchgate.net |

| 2-Mercaptoethanol and Thioglycolic Acid | Co(III)-bound superoxide (B77818) complex | The thiols reduce the superoxo complex to a peroxo complex in acidic media. | researchgate.netkisti.re.kr |

| Mercaptoacetic Acid | Metal Ions (Fe, Mo, Ag, Sn) | Forms complexes with various metal ions, which can be relevant in metal-catalyzed oxidation processes. | guidechem.comwikipedia.org |

Derivatization and Functionalization Strategies of Heptyl Mercaptoacetate

Modifications at the Ester Linkage

The ester group in heptyl mercaptoacetate (B1236969) is susceptible to reactions typical of carboxylic acid esters, primarily hydrolysis and transesterification. These reactions allow for the cleavage or alteration of the heptyl group, providing a route to different mercaptoacetic acid derivatives.

Hydrolysis is the cleavage of the ester bond by reaction with water, typically in the presence of an acid or base catalyst, to yield mercaptoacetic acid and heptanol (B41253). While specific kinetic data for the hydrolysis of heptyl mercaptoacetate is not extensively reported in scientific literature, the general mechanism for ester hydrolysis is well-established.

Transesterification involves the exchange of the heptyl alcohol moiety with another alcohol. This reaction is also typically catalyzed by an acid or a base. For instance, reacting this compound with a different alcohol (R'-OH) in the presence of a suitable catalyst would lead to the formation of a new mercaptoacetate ester (R'-S-CH2-COO-R') and heptanol. This process can be utilized to synthesize a variety of mercaptoacetate esters with different alkyl or aryl groups, thereby tuning the compound's properties such as solubility and volatility.

Reactions Involving the Thiol (-SH) Moiety

The thiol group is a highly reactive functional group that readily participates in several types of reactions, making it a prime site for the derivatization of this compound.

Formation of Disulfide Bonds

Thiols can be oxidized to form disulfide bonds (S-S). The reaction of two molecules of this compound under oxidizing conditions would yield the corresponding disulfide. This transformation is a common reaction for thiols and is crucial in various biochemical and industrial processes.

Thioether Formation

The thiol group of this compound can react with various electrophiles to form thioethers. A notable application of this reactivity is in the synthesis of organotin stabilizers for polyvinyl chloride (PVC) resins. google.comgoogleapis.com In this context, this compound is reacted with organotin oxides or chlorides to form tin-sulfur bonds, resulting in compounds that enhance the thermal stability of PVC. For example, the condensation reaction of a hydrocarbyl stannoic acid with this compound yields a polymeric organotin thioester. google.com

| Reactant 1 | Reactant 2 | Product Type | Application | Reference |

| Hydrocarbyl Stannoic Acid | This compound | Polymeric Organotin Thioester | PVC Stabilizer | google.com |

| 2-Ethylhexyl Stannoic Acid | This compound | Organotin Thioester | PVC Stabilizer | googleapis.com |

Conjugate Additions to Unsaturated Systems (e.g., Michael Addition)

The thiol group of this compound can act as a nucleophile in Michael additions, reacting with α,β-unsaturated carbonyl compounds. This conjugate addition reaction leads to the formation of a new carbon-sulfur bond at the β-carbon of the unsaturated system. This type of reaction is a powerful tool in organic synthesis for creating more complex molecules.

Synthesis of Novel Mercaptoacetate Copolymers and Hybrid Materials

The functional groups of this compound allow for its incorporation into polymer structures, either as a pendant group or as part of the main polymer chain.

Incorporation into Polymer Backbones

This compound can be utilized in the synthesis of polymers. For instance, it has been mentioned as a reactant in the production of polymeric stannoic acid products, where it condenses with a stannoic acid to form a polymer. google.com This demonstrates its utility as a monomer or chain-extender in specific polymerization processes. The resulting polymers, which incorporate the mercaptoacetate moiety, are particularly useful as stabilizers for vinyl chloride resins. google.com

Grafting onto Polymer Chains

The functionalization of polymers through grafting is a significant strategy for modifying their physical and chemical properties. nih.gov Grafting involves covalently bonding new chemical groups or polymer chains onto a main polymer backbone, resulting in a material with enhanced or novel functionalities. ijpsr.com this compound, with its reactive thiol (-SH) group, is a suitable candidate for such modifications, primarily through mechanisms like thiol-ene reactions or by acting as a chain transfer agent.

One of the most efficient methods for attaching molecules like this compound to a polymer backbone is through thiol-ene click chemistry. umass.edu This reaction proceeds via a radical-mediated addition of a thiol across a carbon-carbon double bond, present on the polymer chain. umass.edu The process can be initiated either thermally or photochemically. For instance, a polymer such as polycyclooctene (PCOE), which contains double bonds in its backbone, can be functionalized by reacting it with a thiol-containing molecule in the presence of a radical initiator. umass.edu This approach allows for a high degree of functionalization and significantly alters the polymer's properties, such as its mechanical strength and surface polarity. umass.edu

Another approach is the "grafting-to" method, where pre-synthesized polymer chains are reacted with the grafting molecule. nih.govnih.gov For this compound, this would involve a polymer backbone that contains electrophilic functional groups, such as epoxides or alkyl halides. The nucleophilic thiol group of this compound can then react with these sites to form a stable covalent bond.

Furthermore, in radical polymerization processes, thiols are well-known to act as chain transfer agents (CTAs). By introducing this compound into a radical polymerization mixture, it can participate in the chain transfer process, leading to its incorporation at the terminus of the resulting polymer chains. This strategy effectively introduces the this compound moiety as an end-group on the polymer.

Table 1: Strategies for Grafting this compound onto Polymer Chains

| Grafting Strategy | Required Polymer Backbone Functionality | Reaction Type | Resulting Linkage |

|---|---|---|---|

| Thiol-Ene Reaction | Carbon-Carbon Double Bonds (Alkenes) | Radical Addition | Thioether |

| "Grafting To" (Nucleophilic Substitution) | Epoxides, Alkyl Halides | Nucleophilic Attack | Thioether |

| Chain Transfer in Radical Polymerization | N/A (Incorporated during polymerization) | Chain Transfer | Terminal Thioether Group |

Synthesis of Metal Complexes and Organometallic Derivatives

This compound is a versatile ligand for the formation of coordination complexes and organometallic derivatives due to the presence of both a soft sulfur donor and hard oxygen donors within its structure. The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. rasayanjournal.co.in

In the formation of coordination complexes, this compound can act as a bidentate ligand. It can coordinate to a metal ion through both the sulfur atom and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. This bidentate coordination is a common binding mode for mercaptocarboxylic acids. Alternatively, it can act as a monodentate ligand, binding solely through the sulfur atom, or as a bridging ligand, connecting two or more metal centers.

The synthesis generally involves dissolving a metal salt, such as a chloride, sulfate (B86663), or acetate (B1210297) of a transition metal, and this compound in a solvent like ethanol (B145695) or methanol. rasayanjournal.co.in The mixture is then often heated or stirred at room temperature to facilitate the self-assembly of the complex, which may then be isolated by filtration or evaporation. mdpi.com The resulting geometry of the complex—such as octahedral, square planar, or tetrahedral—depends on the metal ion, its oxidation state, and the stoichiometry of the reaction. rasayanjournal.co.in

Organometallic derivatives are distinguished from coordination complexes by the presence of at least one direct metal-carbon bond. researchgate.net While this compound itself does not readily form metal-carbon bonds, it can be incorporated into organometallic structures. The synthesis of such derivatives would typically involve reacting this compound with a pre-existing organometallic precursor. For example, reacting the thiol group with an organotin halide (R₃SnCl) or an organomercury acetate (RHgOAc) would result in the formation of a metal-sulfur bond, yielding a new organometallic compound where the this compound moiety is attached to the organometallic fragment.

Table 2: Potential Metal Complexes of this compound

| Potential Metal Ion | Typical Metal Precursor | Likely Coordination Mode | Possible Geometry |

|---|---|---|---|

| Copper(II) | Copper(II) chloride, Copper(II) acetate | Bidentate (S, O) | Square Planar |

| Nickel(II) | Nickel(II) chloride, Nickel(II) sulfate | Bidentate (S, O) | Octahedral |

| Zinc(II) | Zinc(II) sulfate, Zinc(II) acetate | Bidentate (S, O) | Tetrahedral or Octahedral |

| Cobalt(II) | Cobalt(II) chloride | Bidentate (S, O) | Octahedral |

Applications of Heptyl Mercaptoacetate in Advanced Materials Research

Polymer Science and Engineering Applications

In the realm of polymer science and engineering, heptyl mercaptoacetate (B1236969) serves as a versatile molecule that can influence and control the synthesis and final properties of polymers.

Chain Transfer Agent in Controlled Polymerizations

Heptyl mercaptoacetate can function as a chain transfer agent (CTA) in controlled radical polymerization processes. rubbernews.com In these reactions, the CTA helps to regulate the molecular weight of the resulting polymer. rubbernews.com The thiol group of this compound can donate a hydrogen atom to a growing polymer chain, effectively terminating that chain's growth and creating a new radical on the CTA, which can then initiate the polymerization of another monomer. rubbernews.com This process allows for the synthesis of polymers with a more uniform molecular weight distribution. arkema.com

Table 1: Chain Transfer Constants of Various Thiols in Methyl Methacrylate Polymerization at 60°C

| Chain Transfer Agent | Chain Transfer Constant (Ctr) |

| Ethyl mercaptoacetate | 0.62 kpi.ua |

| 1-Butanethiol | 0.67 kpi.ua |

| 2-Mercaptoethanol | 0.62 kpi.ua |

| 2-Propanethiol | 0.38 kpi.ua |

| 2-Methyl-2-propanethiol | 0.18 kpi.ua |

| Benzenethiol | 2.7 kpi.ua |

| 2-Naphthalenethiol | 3.0 kpi.ua |

Functional Monomer in Copolymer Synthesis

Although not a conventional monomer due to the lack of a polymerizable double bond, this compound can be incorporated into polymer chains as a functional monomer through post-polymerization modification or by being part of a larger, polymerizable monomer structure. The thiol group provides a reactive site for such modifications. researchgate.netresearchgate.net For instance, a polymer with reactive side groups could be modified with this compound to introduce the thiol functionality. This approach allows for the synthesis of copolymers with tailored properties. nih.gov

Role in Cross-linking Mechanisms for Polymer Networks

The thiol group of this compound is highly reactive and can participate in various cross-linking reactions to form polymer networks. rsc.orgresearchgate.net One common method is thiol-ene chemistry, where the thiol group adds across a double bond (ene) in the presence of a radical initiator or under UV light. researchgate.netnih.gov This "click" reaction is highly efficient and can be used to form hydrogels and other cross-linked materials. nih.gov Another mechanism is the thiol-Michael addition, where the thiol reacts with an electron-deficient double bond, such as in acrylates. nih.gov These cross-linking strategies are valuable for creating materials with specific mechanical and chemical properties. rsc.orgresearchgate.net

Contribution to Polymer Architectures (e.g., Star, Graft Polymers)

While direct evidence for the use of this compound in synthesizing star or graft polymers is not available in the provided search results, its properties as a chain transfer agent and a functional molecule suggest its potential in these areas. In the "grafting-from" approach, a polymer backbone with initiating sites can be used to grow side chains. If the backbone contains groups that can react with the thiol of this compound, it could be anchored and subsequently used to initiate the growth of grafts. Similarly, in the synthesis of star polymers, a multifunctional core could be functionalized with this compound to create multiple initiation sites. The architecture of the final polymer can significantly influence its properties. nih.gov

Materials Chemistry and Functional Materials

In materials chemistry, the focus is on creating materials with specific functions, often by modifying their surfaces or bulk properties.

Modification of Material Surfaces

The thiol group of this compound can be used to modify the surfaces of various materials, including nanoparticles and bulk substrates. nih.govmdpi.com Thiols are known to form self-assembled monolayers (SAMs) on gold surfaces, and they can also be grafted onto other surfaces through chemical reactions. mdpi.comrsc.org This surface modification can be used to alter the surface properties of a material, such as its wettability, biocompatibility, or adhesion. nih.gov For example, functionalizing a surface with this compound could provide anchor points for the subsequent attachment of other molecules, such as biomolecules or polymers. mdpi.com

Incorporation into Polymer Blends and Composites

This compound serves as a functional additive in the formulation of polymer blends and composites, where it can modify material properties. Its role is primarily analogous to that of similar long-chain alkyl mercaptoacetates, such as isooctyl thioglycolates, which are utilized as heat stabilizers in polymers like polyvinyl chloride (PVC) wikipedia.org.

When incorporated into a polymer matrix, this compound can enhance thermal stability. The mechanism of action involves the substitution of labile chlorine atoms in the PVC chain with the mercaptoacetate group, which prevents the initiation of dehydrochlorination, a primary degradation pathway for PVC. The heptyl group contributes to the compatibility of the stabilizer with the polymer matrix, ensuring its uniform distribution and effectiveness.

The addition of such mercaptoacetate esters can also influence the mechanical properties of polymer blends. By acting as a plasticizer or a processing aid, it can improve the flexibility and workability of the material. The long alkyl chain of the heptyl group can disrupt polymer chain packing, leading to a reduction in stiffness and an increase in elongation at break.

Research into additives for polymer blends often focuses on optimizing performance and longevity. The table below summarizes the potential functions of this compound in this context.

| Property Modified | Function of this compound | Underlying Mechanism |

| Thermal Stability | Heat Stabilizer | Prevents degradation by replacing unstable sites in the polymer chain. |

| Mechanical Flexibility | Plasticizer / Processing Aid | The alkyl chain increases intermolecular space, enhancing flexibility. |

| Compatibility | Dispersing Agent | Improves the miscibility of different components within the blend. |

Exploration in Stimuli-Responsive Materials

The unique chemical structure of this compound, containing a reactive thiol (-SH) group, makes it a valuable component in the design of stimuli-responsive materials, particularly those sensitive to redox conditions nih.gov. These "smart" materials can change their physical or chemical properties in response to external triggers like changes in pH or the presence of oxidizing or reducing agents rsc.orgmdpi.comnih.govnih.govmdpi.com.

The core principle behind its use in this field is the reversible formation of a disulfide bond (-S-S-) from two thiol groups under oxidative conditions. This disulfide bond can be cleaved back to thiols in a reducing environment. When this compound is incorporated into a polymer, either as a pendant group or as part of a cross-linker, this reversible chemistry can be harnessed to induce macroscopic changes in the material.

For instance, a hydrogel cross-linked with molecules containing disulfide bonds can be designed to degrade and release an encapsulated drug in a reducing environment, such as that found inside cancer cells which have high concentrations of glutathione, a natural reducing agent nih.govmdpi.com. The heptyl group, being hydrophobic, would influence the swelling behavior and the drug-loading capacity of such a hydrogel.

The potential applications of this compound in stimuli-responsive systems are outlined below:

| Stimulus | Responsive Mechanism | Potential Application |

| Redox (Oxidation/Reduction) | Thiol-disulfide interchange | Targeted drug delivery, self-healing materials nih.gov. |

| pH | Change in ionization state of the carboxylic acid group | pH-sensitive drug release systems. |

Catalytic Applications and Ligand Design

The presence of sulfur and oxygen donor atoms allows this compound to be a versatile molecule in the field of catalysis, both as a ligand for metal catalysts and as a mediator in organocatalysis.

Ligand in Transition Metal Catalysis

This compound can function as a thiolate ligand in transition metal complexes wikipedia.org. Thiolates are classified as soft Lewis bases and therefore bind effectively to soft Lewis acid transition metals such as gold, silver, copper, and palladium wikipedia.orgexlibrisgroup.comresearchgate.net. The sulfur atom of the deprotonated thiol group forms a strong covalent bond with the metal center nih.gov.

Furthermore, the ester group's carbonyl oxygen can also coordinate with the metal, making this compound a potential bidentate ligand. This chelation effect can enhance the stability of the resulting metal complex. The properties of the resulting catalyst, such as its activity and selectivity, can be tuned by the electronic and steric properties of the ligand rsc.orgmdpi.com. The heptyl chain provides steric bulk and influences the solubility of the complex in organic solvents.

Metal-thiolate complexes play crucial roles in various catalytic transformations, including hydrogenation and cross-coupling reactions nih.govescholarship.org. The specific coordination environment provided by ligands like this compound is critical to the catalytic cycle.

Mediator in Organocatalytic Reactions

In the realm of organocatalysis, which uses small organic molecules as catalysts, the thiol group of this compound can act as a key mediator. A prominent example is the thiol-ene reaction, where a thiol adds across a double bond (an alkene) acs.orgacs.org. This reaction can be initiated by light and a photocatalyst, proceeding through a radical chain mechanism acs.orgorganic-chemistry.orgresearchgate.net.

In such a process, the organocatalyst first generates a thiyl radical (RS•) from the thiol. This radical then adds to the alkene, and the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the chain. This compound can serve as the thiol source in these reactions, enabling the formation of new carbon-sulfur bonds under mild and environmentally friendly conditions.

Role in Sustainable Chemical Processes

This compound and its derivatives have a role to play in the advancement of sustainable or "green" chemical processes. This is evident in several areas:

Process Efficiency: The development of continuous synthesis methods for mercaptocarboxylic acid esters, such as octyl thioglycolate, represents a move towards more efficient and less wasteful industrial processes compared to batch production google.com.

Safer Alternatives: In industries like leather processing, thioglycolates are used as a less toxic alternative to sodium hydrosulfide for hair removal, reducing harmful emissions and improving worker safety arkema.com.

Biodegradability: Studies on mercaptocarboxylic acids and their esters have shown that these compounds are often biodegradable, which is a crucial factor in assessing their environmental impact nih.govnih.gov. Their degradation pathways help to prevent long-term persistence in the environment.

The use of this compound as a ligand can also contribute to sustainability by enabling the use of more abundant, first-row transition metals as catalysts, moving away from precious metals like palladium and platinum chemanager-online.com. Efficient catalytic processes that operate under mild conditions with high atom economy are a cornerstone of green chemistry patsnap.com.

Future Directions and Emerging Research Avenues

Integration with Green Chemistry Principles and Sustainable Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, and the synthesis of heptyl mercaptoacetate (B1236969) is a prime candidate for such innovations. Current industrial production of mercaptoacetic acid, a key precursor, often involves feedstocks and processes with environmental drawbacks. Future research will likely focus on developing more sustainable synthetic routes for heptyl mercaptoacetate and other mercaptoacetate esters.

Key areas of development include:

Alternative Feedstocks: Moving away from petroleum-based raw materials towards bio-based resources. For instance, research into producing precursors like mercaptoacetic acid from renewable sources could significantly lower the carbon footprint of this compound production.

Greener Solvents and Catalysts: The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. Research into aqueous-based synthesis of thioesters is already showing promise for highly efficient reactions. Additionally, the development and use of non-toxic, recyclable catalysts can reduce waste and energy consumption. Photocatalytic methods, which utilize visible light as a sustainable energy source, are also being explored for the synthesis of thioesters.

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic methods for this compound will aim for higher atom economy, thereby minimizing the generation of hazardous byproducts.

The integration of these principles will not only lead to a more environmentally friendly production process but may also result in cost savings and improved safety.

Exploration in Smart Materials and Responsive Systems

"Smart materials" are materials that can respond to external stimuli, such as changes in temperature, pH, light, or electric fields, by altering their properties. The functional groups present in this compound—the ester and the thiol—offer intriguing possibilities for its incorporation into the design of novel smart materials.

Potential research avenues include:

Stimuli-Responsive Polymers: The thiol group of this compound can participate in reversible disulfide bond formation under specific redox conditions. This property could be exploited in the creation of "intelligent" hydrogels or polymers that exhibit controlled swelling, degradation, or drug release in response to a biological or chemical signal.

Self-Healing Materials: Disulfide bonds are known to be dynamic covalent bonds, meaning they can break and reform. This characteristic could be harnessed to develop self-healing polymers and coatings where this compound or similar molecules are incorporated into the polymer matrix.

Functionalized Nanoparticles: The thiol group provides a strong anchor for attaching molecules to the surface of gold and other noble metal nanoparticles. This compound could be used to functionalize nanoparticles, creating systems for targeted drug delivery, sensing, or catalysis.

While the direct application of this compound in smart materials is still a nascent field, the inherent reactivity of its functional groups provides a strong foundation for future exploration in this exciting area of materials science.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes without the need for extensive and costly experimentation. For this compound, computational modeling can provide valuable insights and guide the design of new applications.

Future computational studies could focus on:

Reaction Mechanism and Kinetics: Detailed computational analysis can elucidate the precise mechanisms of reactions involving this compound, including its synthesis and hydrolysis. This understanding can be used to optimize reaction conditions for higher yields and selectivity.

Predicting Material Properties: When considering the incorporation of this compound into polymers or other materials, computational models can predict how its presence will affect the bulk properties of the material, such as its mechanical strength, thermal stability, and responsiveness to stimuli.

High-Throughput Screening: Computational methods can be used to rapidly screen large libraries of related molecules to identify candidates with desired properties for specific applications. This approach can accelerate the discovery of new and improved mercaptoacetate esters for a variety of uses.

By leveraging the power of advanced computational modeling, researchers can more efficiently explore the potential of this compound and design novel molecules and materials with tailored functionalities.

Interdisciplinary Research Opportunities

The unique combination of a thiol and an ester group in this compound opens up a wide range of possibilities for interdisciplinary research, bridging the gap between chemistry and other scientific fields.

Emerging areas for collaboration include:

Biomedical Applications: Thiol-containing compounds are known to interact with biological systems. Research has shown that some mercaptoacetate thioesters can act as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. This suggests a potential avenue for developing new therapeutic agents based on the this compound scaffold. The use of thiolated nanoparticles in drug delivery is another promising area.

Materials Science and Engineering: The properties of this compound make it a candidate for applications in materials science, such as in the formulation of specialized coatings, adhesives, and polymers. Its role as a chain transfer agent in polymerization is also an area of interest.

Environmental Science: The biodegradability of mercaptocarboxylic acids and their esters is an important consideration for their environmental fate. Further research in this area could lead to the development of more environmentally benign industrial chemicals.

The versatility of this compound ensures that its future applications will likely be discovered at the intersection of different scientific disciplines, fostering collaboration and innovation.

Conclusion

Summary of Key Research Contributions

The existing body of scientific literature provides a foundational understanding of heptyl mercaptoacetate (B1236969), primarily through the study of the broader class of alkyl mercaptoacetates. Research has established general synthetic routes, such as the esterification of thioglycolic acid and the reaction of haloacetates with hydrosulfides. The characteristic reactivity of the thiol and ester functional groups is also well-understood in a general sense. While specific data for heptyl mercaptoacetate is sparse, the known properties of analogous compounds provide a reasonable estimation of its chemical behavior.

Outstanding Challenges and Opportunities in this compound Research

A significant challenge in the study of this compound is the lack of specific, publicly available experimental data. There is a clear opportunity for researchers to conduct a thorough characterization of its physical and chemical properties, including its spectroscopic profile. Further research into its specific applications, particularly in polymer chemistry and as a PVC stabilizer, could uncover unique advantages offered by the heptyl ester. Investigating its performance as a chain transfer agent or in the formulation of novel organotin stabilizers could lead to new industrial uses. Additionally, a detailed study of its reaction kinetics and mechanisms would provide a more complete scientific understanding of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.